![molecular formula C15H22O3 B1251229 Eunicea sesquiterpenoid 2](/img/structure/B1251229.png)
Eunicea sesquiterpenoid 2
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Overview
Description
Eunicea sesquiterpenoid 2 is a eudesmane sesquiterpenoid in which the eudesmane skeleton is substituted with an alpha-hydroxy group at C-1 (eudesmane numbering) and a methylidene group at C-4, and includes a lactone ring formed between C-12 and a beta-hydroxy group at C-6. It is isolated from Eunicea sp. and exhibits significant inhibitory effect upon the growth of the malarial parasite Plasmodium falciparum It has a role as a metabolite and an antimalarial. It is a eudesmane sesquiterpenoid, an organic heterotricyclic compound, a gamma-lactone and a secondary alcohol.
Scientific Research Applications
Anti-Plasmodial Activity
Studies on Caribbean gorgonian octocoral, Eunicea, have revealed sesquiterpenes like Eunicea sesquiterpenoid 2 with significant inhibitory effects on the growth of the malarial parasite Plasmodium falciparum. This suggests potential applications in malaria research and treatment (Garzón et al., 2005).
Antimicrobial and Antiprotozoal Properties
Research indicates that sesquiterpenoids from Eunicea species possess antimicrobial and antiprotozoal activities. This opens up possibilities for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Bashyal et al., 2006).
Anti-inflammatory Potential
Several studies have highlighted the anti-inflammatory properties of compounds derived from Eunicea sesquiterpenoids. This suggests their potential use in developing treatments for inflammatory diseases (Shin & Fenical, 1991).
Fish Feeding Deterrents
Compounds from Eunicea species, including sesquiterpenoids, have been identified as effective fish feeding deterrents. This discovery is significant in the study of marine ecology and the development of methods to protect marine organisms from predation (Máia et al., 1999).
Antitumor Activities
Eunicea sesquiterpenoids have shown potential in antitumor activities. This is particularly important in the context of developing new therapeutic agents for cancer treatment (Govindan et al., 1995).
properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,5aS,6S,9aR,9bR)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11-,12-,13+,15+/m0/s1 |
InChI Key |
JWBPWNWPEVPCMJ-JVFXBBKESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@@]3([C@H](CCC(=C)[C@H]3[C@@H]2OC1=O)O)C |
Canonical SMILES |
CC1C2CCC3(C(CCC(=C)C3C2OC1=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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